N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.78. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(3-chloro-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their antimicrobial efficacy. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa, with some compounds showing higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). This suggests potential applications in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis of related compounds offers insights into the chemical properties and potential applications of this compound derivatives. For example, the synthesis of thiazolo[3,2-a]pyrimidines and triazolo[4,3-a]pyrimidines derivatives highlights the versatility of these compounds in generating a wide range of chemical structures with potentially diverse biological activities (Haiza et al., 2000).
Anti-inflammatory and Analgesic Activities
Some derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. For example, compounds with a thiazolo[3,2-a]pyrimidine scaffold have shown moderate anti-inflammatory activity at certain doses when compared to indomethacin, a standard anti-inflammatory drug (Tozkoparan et al., 1999). This suggests that this compound could serve as a lead compound for developing new anti-inflammatory and analgesic agents.
Mechanism of Action
Biochemical Pathways
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been studied for their therapeutic potential and are known to interact with several therapeutic targets .
Pharmacokinetics
It is known that the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide (dmso) and acetonitrile . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in water and organic solvents could affect its distribution in the body and its interaction with cellular targets . Additionally, the compound’s stability at room temperature could influence its shelf life and storage conditions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-3,6-7H,4-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGZUGQNIIXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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